6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC15940636
Molecular Formula: C8H5F3N2OS
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F3N2OS |
|---|---|
| Molecular Weight | 234.20 g/mol |
| IUPAC Name | 6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14) |
| Standard InChI Key | FXDGJYAGDVODQY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC2=C1N=CNC2=O)CC(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound possesses the systematic IUPAC name 6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one, with a molecular formula of C8H5F3N2OS and a molecular weight of 234.20 g/mol. Its structure combines a thieno[3,2-d]pyrimidin-4(3H)-one scaffold with a trifluoroethyl group at the 6-position, conferring distinct electronic and steric properties.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H5F3N2OS |
| Molecular Weight | 234.20 g/mol |
| Canonical SMILES | C1=C(SC2=C1N=CNC2=O)CC(F)(F)F |
| XLogP3-AA | 2.1 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The trifluoroethyl group enhances lipophilicity (LogP ≈ 2.1) while maintaining moderate aqueous solubility, a balance critical for drug bioavailability .
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis typically involves a multi-step sequence beginning with commercially available thienopyrimidine precursors :
-
Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea yields the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.
-
Functionalization: Introduction of the trifluoroethyl group via nucleophilic substitution or cross-coupling reactions at the 6-position.
-
Purification: Chromatographic separation followed by recrystallization achieves >95% purity .
Optimization Challenges
-
Regioselectivity: Bromination at the 6-position (as in intermediate synthesis) requires precise temperature control (80°C in acetic acid) to avoid di-substitution .
-
Fluorine Incorporation: The electron-withdrawing nature of the CF3 group necessitates stabilized intermediates to prevent decomposition during coupling reactions.
Biological Activity and Mechanistic Insights
Protein-Protein Interaction Inhibition
The compound demonstrates potent inhibition of macrophage migration inhibitory factor-2 (MIF2), a cytokine involved in cancer progression and immune evasion. In enzymatic assays, derivatives exhibit IC50 values in the low micromolar range (0.81–4.3 μM) .
Structural Basis of Activity
-
The thienopyrimidine core engages in π-π stacking with Phe113 and Tyr36 residues in MIF2's tautomerase active site.
-
The trifluoroethyl group occupies a hydrophobic subpocket, enhancing binding affinity through van der Waals interactions .
Antiproliferative Effects
In vitro studies against melanoma (A375) and cervical cancer (HeLa) cell lines show dose-dependent growth inhibition (EC50 = 8–12 μM). Notably, activity persists under hypoxic conditions, suggesting potential utility in solid tumors .
Comparative Analysis with Related Thienopyrimidine Derivatives
The trifluoroethyl derivative balances potency and solubility better than halogenated analogs, though naphthyl-containing compounds show superior MIF2 affinity .
| Parameter | Value (Predicted) |
|---|---|
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s |
| Plasma Protein Bind | 89% |
| t₁/₂ (Human Liver) | 3.2 h |
The compound exhibits moderate hepatic clearance (CLhep = 18 mL/min/kg) and oral bioavailability (F = 34% in rats) .
Toxicity Considerations
-
Acute Toxicity: LD50 > 500 mg/kg in murine models.
-
Genotoxicity: Negative in Ames test up to 1 mM.
Future Research Directions
-
Prodrug Development: Esterification of the 4-keto group to enhance oral absorption.
-
Targeted Delivery: Conjugation with folate nanoparticles for tumor-selective accumulation.
-
Polypharmacology: Exploration of kinase inhibition (e.g., JAK2, EGFR) through scaffold modification.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume